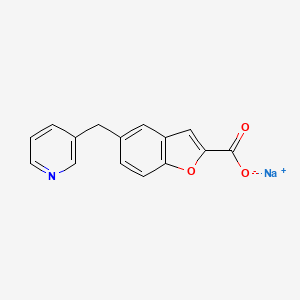

Furegrelate sodium

Übersicht

Beschreibung

Furegrelat-Natrium, auch bekannt als Natrium-5-(3-Pyridinylmethyl)benzofuran-2-carboxylat, ist ein potenter Inhibitor der Thromboxan-A2-Synthase. Dieses Enzym ist für die Produktion von Thromboxan A2 verantwortlich, einer Verbindung, die die Thrombozytenaggregation und Vasokonstriktion fördert. Furegrelat-Natrium wurde ursprünglich von der Pharmacia Corporation zur Behandlung von Arrhythmien, ischämischen Herzkrankheiten und Thrombosen entwickelt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Furegrelat-Natrium umfasst mehrere Schritte. Der Ausgangsstoff, 3-(4-Nitrobenzyl)pyridin, wird mit Wasserstoff über Palladium auf Aktivkohle reduziert, um 3-(4-Aminobenzyl)pyridin zu bilden. Im nächsten Schritt wird Salpetersäure in situ durch Mischen von Natriumnitrit mit Schwefelsäure in eisgekühltem Wasser hergestellt. Die Salpetersäure lagert sich an die Aminogruppe an und bildet eine Diazogruppe. Der Diazozwischenstoff wird dann in einer heißen wässrigen Schwefelsäurelösung gerührt, um die Hydroxylgruppe zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Furegrelat-Natrium sind nicht umfassend dokumentiert. Die Synthese beinhaltet in der Regel großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Furegrelat-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Furegrelat-Natrium kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Aktivkohle wird häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Furegrelat-Natrium hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeug verwendet, um die Hemmung der Thromboxan-A2-Synthase und ihre Auswirkungen auf die Thrombozytenaggregation und Vasokonstriktion zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Thromboxan A2 in verschiedenen biologischen Prozessen zu untersuchen, darunter Entzündungen und Herz-Kreislauf-Funktion.

Medizin: Furegrelat-Natrium hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Thrombose, Bluthochdruck und ischämischen Herzkrankheiten.

Wirkmechanismus

Furegrelat-Natrium übt seine Wirkung aus, indem es an die Thromboxan-A2-Synthase bindet und so die Aktivität des Enzyms hemmt. Dies verhindert die Produktion von Thromboxan A2, einer Verbindung, die die Thrombozytenaggregation und Vasokonstriktion fördert. Durch die Hemmung der Thromboxan-A2-Synthase reduziert Furegrelat-Natrium das Risiko von Thrombosen und anderen Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

Furegrelate sodium exerts its effects by binding to thromboxane A2 synthase, thereby inhibiting the enzyme’s activity. This prevents the production of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction. By inhibiting thromboxane A2 synthase, this compound reduces the risk of thrombosis and other cardiovascular disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ridogrel: Ein weiterer Thromboxan-A2-Synthase-Inhibitor mit ähnlichen Eigenschaften.

Dazoxiben: Eine Verbindung, die die Thromboxan-A2-Synthase hemmt und auf ihre Auswirkungen auf die Thrombozytenaggregation untersucht wurde.

Picotamide: Ein dualer Inhibitor der Thromboxan-A2-Synthase und des Thromboxan-A2-Rezeptors.

Einzigartigkeit

Furegrelat-Natrium ist einzigartig aufgrund seiner hohen Spezifität und Potenz als Thromboxan-A2-Synthase-Inhibitor. Im Gegensatz zu einigen anderen Inhibitoren beeinflusst es andere Arachidonsäure-metabolisierende Enzyme nicht signifikant, was es zu einem wertvollen Werkzeug für die Untersuchung von Thromboxan-A2-bezogenen Signalwegen macht .

Eigenschaften

IUPAC Name |

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTIPIZROJAKOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045226 | |

| Record name | Furegrelate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85666-17-7 | |

| Record name | Furegrelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furegrelate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUREGRELATE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

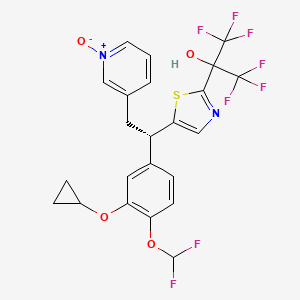

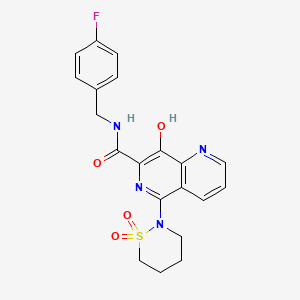

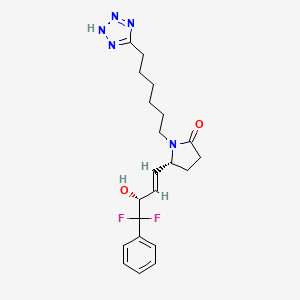

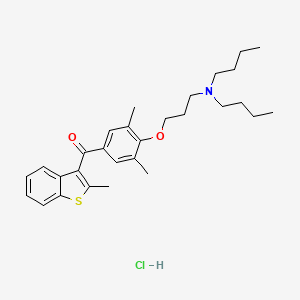

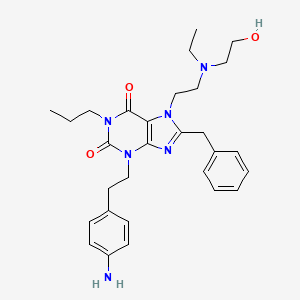

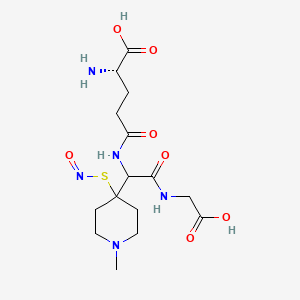

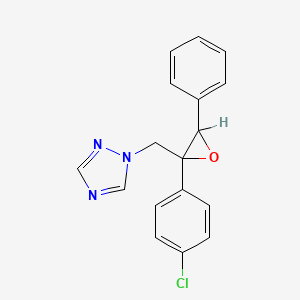

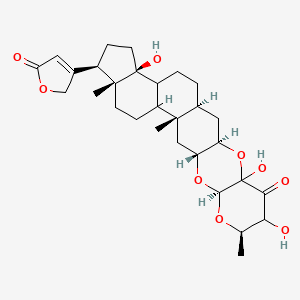

Feasible Synthetic Routes

Q1: How does Furegrelate sodium exert its therapeutic effect? What are the downstream consequences of its action?

A1: this compound acts as a selective inhibitor of Thromboxane A2 (TXA2) synthase [, , ]. TXA2, a metabolite of arachidonic acid, is a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, this compound prevents the formation of TXA2, ultimately reducing vasoconstriction and platelet aggregation [, ]. This mechanism is believed to be beneficial in conditions such as post-traumatic ischemia and pulmonary embolism [, ].

Q2: What is the role of this compound in angiogenesis and tumor metastasis?

A2: Research suggests that this compound may play a role in inhibiting angiogenesis (formation of new blood vessels) and tumor metastasis []. TXA2, the synthesis of which is inhibited by this compound, appears to be involved in endothelial cell migration, a crucial process in angiogenesis. Studies have demonstrated that inhibiting TXA2 synthesis using this compound reduces endothelial cell migration stimulated by factors like VEGF and bFGF, ultimately hindering angiogenesis and potentially limiting tumor metastasis [].

Q3: How does this compound compare to other anti-inflammatory drugs, particularly cyclooxygenase (COX) inhibitors, in treating conditions like pulmonary embolism?

A3: Both this compound, a selective Thromboxane A2 synthase inhibitor, and COX-1/2 inhibitors, such as Ketorolac, have been investigated for their effects on pulmonary gas exchange and heart function during pulmonary embolism []. While both drug classes effectively reduce thromboxane B2 (TxB2) levels, indicating successful inhibition of the arachidonic acid pathway, they exhibit different effects on heart function. Ketorolac increased both mean arterial pressure and left ventricular pressure, while this compound only improved right ventricular pressure []. This suggests potential differences in their cardiovascular effects and highlights the need for careful consideration when selecting the appropriate treatment strategy.

Q4: What is known about the pharmacokinetic profile of this compound in humans?

A4: this compound exhibits good oral bioavailability with a Tmax of approximately 1 hour and a half-life ranging from 3.5 to 5 hours []. It undergoes minimal metabolism and is primarily eliminated through renal excretion of the parent compound []. Dosage adjustments may be necessary for patients with renal impairment to avoid potential accumulation and toxicity.

Q5: Are there any known instances where this compound administration resulted in adverse effects?

A5: While this compound is generally well-tolerated, research suggests that high doses (30 mg/kg IV) might exacerbate cerebral hemorrhage following traumatic brain injury in mice []. This observation underscores the importance of careful dose optimization to maximize therapeutic benefit while minimizing potential risks, especially in specific patient populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.